Norfuraneol - d3
Description
Contextual Significance of Furaneol-Type Compounds in Advanced Research
Furaneol-type compounds, including Norfuraneol (also known as 4-hydroxy-5-methyl-3(2H)-furanone), are a class of molecules that are significant in the fields of food chemistry and sensory science. nih.gov These compounds are often products of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.net Norfuraneol itself is recognized for its sweet, caramel-like aroma. ontosight.aiechemi.com
The study of these compounds is crucial for understanding and manipulating the flavor and aroma profiles of various food products. Research in this area delves into the formation pathways of these molecules during food processing and their stability under different conditions. nih.gov Furthermore, some furanone compounds have been investigated for their potential biological activities, including antioxidant properties, which broadens their relevance in health and nutrition research. ontosight.ai
Fundamental Rationale for Deuterated Analogues in Chemical and Biochemical Inquiry
Deuterated analogues, such as Norfuraneol-d3, are indispensable tools in modern chemical and biochemical research. Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen. adventchembio.com Replacing hydrogen atoms with deuterium in a molecule creates a compound that is chemically and structurally almost identical to its non-deuterated counterpart but has a slightly higher molecular weight. adventchembio.com This subtle mass difference is the key to their utility.
The primary applications of deuterated analogues are:
Internal Standards in Mass Spectrometry: In quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are widely used as internal standards. adventchembio.comrsc.org Because they behave nearly identically to the analyte of interest during sample preparation and analysis, they can effectively correct for variations and losses, leading to more accurate and precise quantification. nih.govresearchgate.net
Metabolic Tracing: Deuterated compounds are used to trace the metabolic pathways of substances within biological systems. adventchembio.com By tracking the deuterated molecule and its metabolites, researchers can elucidate bioactivation pathways, pharmacokinetics, and biodistribution. rsc.org
Kinetic Isotope Effect Studies: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate for reactions that involve the breaking of this bond, a phenomenon known as the kinetic isotope effect. Studying this effect provides valuable insights into reaction mechanisms. rsc.org
Scope and Objectives of Norfuraneol-d3 Research in Academic Disciplines
The research involving Norfuraneol-d3 primarily falls within the realm of analytical chemistry, particularly in food science and metabolomics. The main objective of using Norfuraneol-d3 is to serve as a reliable internal standard for the accurate quantification of its non-deuterated form, Norfuraneol, in various complex matrices like food, beverages, and biological samples.
Specific research applications include:
Metabolomics: In studies of metabolism, Norfuraneol-d3 can be used to accurately measure the levels of endogenous or exogenous Norfuraneol in biological fluids, aiding in the understanding of metabolic processes. biorxiv.orgbiorxiv.org
Flavor Chemistry: Investigating the formation and degradation of Norfuraneol during food processing by using Norfuraneol-d3 as a spike-in standard.
The use of Norfuraneol-d3 allows for high precision and accuracy in these analytical methods, which is crucial for quality control in the food industry and for advancing our understanding of biochemical pathways.
Compound Data
| Property | Value | Source |
| Compound Name | Norfuraneol-d3 | eptes.com |
| CAS Number | 1335401-45-0 | eptes.com |
| Molecular Formula | C5H3D3O3 | eptes.com |
| Property | Value | Source |
| Compound Name | Norfuraneol | nist.govwikidata.orgnih.gov |
| CAS Number | 19322-27-1 | nist.govwikidata.org |
| Molecular Formula | C5H6O3 | echemi.comnist.govwikidata.org |
| Molecular Weight | 114.10 g/mol | nist.govnih.gov |
| IUPAC Name | 4-hydroxy-5-methylfuran-3(2H)-one | nist.govnih.gov |
Properties
CAS No. |
1335401-45-0 |
|---|---|
Molecular Formula |
C5H3D3O3 |
Molecular Weight |
117.12 |
Purity |
95% min. |
Synonyms |
Norfuraneol - d3 |
Origin of Product |
United States |
Synthetic Methodologies for Norfuraneol D3 Preparation
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Achieving site-specific deuteration is paramount in the synthesis of Norfuraneol-d3 to maintain its chemical identity and functionality as an internal standard. Several strategies are employed to introduce deuterium at specific locations within the molecule. nih.gov
The journey to synthesizing Norfuraneol-d3 begins with the careful selection and design of precursor molecules. nih.gov The choice of starting materials is critical as it dictates the feasibility and efficiency of the subsequent deuteration steps. Precursors are often chosen based on the presence of functional groups that can be readily converted to the desired furanone structure or that facilitate the introduction of deuterium.
For instance, d-Xylulose-5-phosphate, d-ribulose-5-phosphate, and d-sedoheptulose-7-phosphate have been identified as potential precursors for the formation of Norfuraneol. nih.gov The synthesis may involve starting with a deuterated precursor, where the deuterium atoms are already incorporated into the molecular backbone. This "bottom-up" strategy ensures that the deuterium is precisely located from the outset. Alternatively, a "top-down" approach might be used, starting with a non-deuterated precursor that has a chemical structure amenable to later deuteration reactions. nih.gov
Catalytic deuteration is a powerful and widely used method for incorporating deuterium into organic molecules. juniperpublishers.com This technique often employs transition metal catalysts, such as palladium, platinum, or rhodium, in the presence of a deuterium source like deuterium gas (D2) or heavy water (D2O). juniperpublishers.commdpi.comacademie-sciences.fr
These catalysts facilitate the exchange of hydrogen atoms with deuterium atoms at specific sites on the precursor molecule. mdpi.com The choice of catalyst and reaction conditions can be tuned to achieve high regioselectivity, ensuring that deuterium is introduced at the desired positions. academie-sciences.fr For example, palladium-on-carbon (Pd/C) is a common heterogeneous catalyst used for this purpose. researchgate.net The process can be optimized by adjusting parameters such as temperature, pressure, and solvent to maximize the deuterium incorporation and yield. researchgate.netacs.org
Hydrogen-deuterium exchange (H/D exchange) reactions offer another versatile route for deuterium labeling. mdpi.com These reactions involve the direct replacement of hydrogen atoms with deuterium from a deuterated solvent, such as D2O, often under acidic or basic conditions or with the aid of a metal catalyst. youtube.commdpi.com
Acid-catalyzed exchange typically involves the use of a strong deuterated acid, which facilitates the exchange of protons on the substrate with deuterons from the solvent. youtube.com This method is particularly effective for aromatic and heteroaromatic compounds. academie-sciences.fr Base-catalyzed exchange, on the other hand, is suitable for compounds with acidic protons, such as those adjacent to carbonyl groups. mdpi.com The efficiency and selectivity of exchange reactions can be influenced by factors like the pKa of the exchangeable protons and the reaction temperature. thieme-connect.de
Catalytic Deuteration Approaches
Reaction Optimization for Deuteration Yield and Selectivity
Optimizing the reaction conditions is a critical step to maximize the yield of Norfuraneol-d3 and ensure high isotopic selectivity. acs.org This involves a systematic investigation of various reaction parameters to find the ideal combination for the desired outcome.
Key parameters that are often optimized include:
Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. academie-sciences.frresearchgate.net
Deuterium Source: The nature of the deuterium source (e.g., D2 gas, D2O, deuterated solvents) can influence the efficiency of deuterium incorporation. juniperpublishers.commdpi.com
Temperature and Pressure: These parameters affect the reaction kinetics and equilibrium, and their optimization is crucial for achieving high yields. juniperpublishers.comresearchgate.net
Reaction Time: The duration of the reaction needs to be carefully controlled to ensure complete deuteration without causing side reactions or degradation of the product. acs.org
Researchers often employ experimental design methodologies to systematically vary these parameters and identify the optimal conditions for the synthesis.
Purification and Isolation Protocols for Norfuraneol-d3
Following the synthesis, Norfuraneol-d3 must be purified to remove any unreacted starting materials, non-deuterated Norfuraneol, and other byproducts. This is essential to ensure the high chemical and isotopic purity required for its use as an internal standard. moravek.com
Common purification techniques include:
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating compounds based on their chemical properties. moravek.com These methods can effectively isolate Norfuraneol-d3 from impurities.
Solid-Phase Extraction (SPE): SPE is often used as a preliminary purification step to remove major impurities and concentrate the target compound. rsc.org
Distillation: For volatile compounds like Norfuraneol-d3, vacuum distillation can be an effective method for purification. mdpi.com
The choice of purification method depends on the specific properties of Norfuraneol-d3 and the nature of the impurities present. Often, a combination of techniques is employed to achieve the desired level of purity.
Isotopic Purity Assessment in Deuterated Compound Synthesis
The final and crucial step in the preparation of Norfuraneol-d3 is the assessment of its isotopic purity. This analysis confirms the degree of deuterium incorporation and ensures that the compound meets the stringent requirements for its intended application. rsc.org
The primary techniques used for isotopic purity assessment are:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate method for determining the isotopic distribution of a compound. researchgate.netresearchgate.net By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the deuterated and non-deuterated species can be quantified, providing a direct measure of isotopic purity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly deuterium (2H) NMR, can provide detailed information about the location and extent of deuterium incorporation within the molecule. rsc.org Proton (1H) NMR can also be used to assess the disappearance of signals corresponding to the exchanged protons.
These analytical techniques are indispensable for validating the successful synthesis of Norfuraneol-d3 and ensuring its reliability as an internal standard in quantitative studies. cerilliant.com
Elucidation of Reaction Mechanisms and Pathways Using Norfuraneol D3
Investigation of Maillard Reaction Pathways
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a key source of flavor and aroma compounds in thermally processed foods. byo.commdpi.com Norfuraneol is a known product of this complex web of reactions, typically formed from pentose (B10789219) sugars. imreblank.ch The use of Norfuraneol-d3 and deuterated precursors has been instrumental in unraveling the specific pathways leading to its formation.
Tracing Deuterium (B1214612) Atoms in Maillard Intermediates
By using deuterated reactants in Maillard reaction models, researchers can track the incorporation and position of deuterium atoms in the resulting products. This provides direct evidence for the involvement of specific precursors and intermediates. For instance, studies have shown that Norfuraneol is directly formed from pentoses without the recombination of sugar fragmentation products. imreblank.ch When deuterated precursors are used, the location of the deuterium atoms in the final Norfuraneol-d3 molecule can confirm the proposed reaction sequence. This method helps to distinguish between different potential pathways, such as those involving sugar fragmentation versus the direct conversion of the pentose carbon skeleton. imreblank.ch
Kinetic Isotope Effect Studies in Reaction Systems
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. baranlab.org Studying the KIE by comparing the reaction rates of deuterated and non-deuterated compounds can help identify the rate-determining step of a reaction. snnu.edu.cnmdpi.com If a significant KIE is observed when using a deuterated precursor to form Norfuraneol-d3, it suggests that the breaking of a carbon-deuterium bond is involved in the slowest step of the reaction. This information is vital for building an accurate model of the reaction mechanism. While direct studies on Norfuraneol-d3 are not extensively detailed in the provided results, the principles of KIE are widely applied in mechanistic studies. baranlab.orgsnnu.edu.cnmdpi.com
Identification of Deuterium-Labeled Reaction Products
The analysis of reaction mixtures containing deuterated precursors allows for the definitive identification of products derived from those precursors. Using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify Norfuraneol-d3 and other deuterated products. ansto.gov.au This confirms that the precursor is indeed involved in the formation of Norfuraneol. For example, experiments using ¹³C-labeled precursors have been used to trace the carbon skeleton in the formation of furanones, a technique that is conceptually similar to using deuterium labeling. imreblank.ch The presence of the deuterium label in the final product provides clear evidence of the transformation pathway.
Enzymatic and Biocatalytic Formation Mechanism Studies
Beyond the chemical pathways of the Maillard reaction, Norfuraneol and its analogs can also be formed through enzymatic processes, particularly in microorganisms like yeast. nih.govmdpi.com Deuterated compounds like Norfuraneol-d3 are invaluable for probing the mechanisms of these biocatalytic reactions.
Substrate Transformation Pathway Analysis with Deuterated Precursors
In studies of enzymatic synthesis, feeding a microorganism or an isolated enzyme system with a deuterated precursor and then analyzing the products for deuterium incorporation is a common strategy. nih.gov For instance, if a deuterated sugar is provided to a yeast strain known to produce furanones, the subsequent detection of Norfuraneol-d3 would confirm the metabolic pathway from that sugar to the final flavor compound. nih.govmdpi.com This approach has been successfully used to demonstrate the enzymatic formation of related furanones, where labeled precursors confirmed the biosynthetic route. mdpi.comresearchgate.net
Enzyme-Catalyzed Deuterium Exchange Studies
Enzyme-catalyzed hydrogen-deuterium (H-D) exchange studies can reveal details about the enzyme's active site and catalytic mechanism. nih.govwisc.edu When an enzyme interacts with a substrate in a deuterated solvent (like D₂O), or if a deuterated substrate like Norfuraneol-d3 is used, the exchange of protons for deuterons can be monitored. nih.gov The pattern and rate of this exchange provide clues about which protons on the substrate are made acidic by the enzyme and are involved in the catalytic steps. This technique can help to understand how the enzyme manipulates the substrate to facilitate the reaction. For example, studies on other enzyme systems have shown that the binding of a substrate to an enzyme can induce conformational changes that facilitate catalysis, a process that can be probed using H-D exchange. researchgate.net
Precursor-Product Relationship Delineation in Complex Systems
One of the primary applications of Norfuraneol-d3 is in delineating precursor-product relationships within intricate reaction mixtures, such as those generated during the Maillard reaction or in thermally processed foods. imreblank.chscispace.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives rise to a wide array of flavor and aroma compounds, is a particularly well-suited area for such studies. imreblank.chvu.edu.au
The use of deuterated standards like Norfuraneol-d3 allows for the application of isotope dilution assays (IDA), a highly accurate method for quantifying target analytes in complex matrices. imreblank.chresearchgate.net This technique involves adding a known amount of the isotopically labeled standard (e.g., Norfuraneol-d3) to a sample. scioninstruments.com The labeled standard acts as an internal benchmark, co-eluting with the unlabeled analyte during chromatographic separation. researchgate.net By analyzing the ratio of the labeled to unlabeled compound using mass spectrometry, precise quantification can be achieved, compensating for any losses during sample preparation and analysis. imreblank.chscioninstruments.com
Research Findings from Model Systems
Studies utilizing labeled precursors have been instrumental in understanding the formation pathways of key food odorants. For instance, research on the formation of 2-furfurylthiol (FFT) and 2-methyl-3-furanthiol (B142662) (MFT), two potent aroma compounds, has employed stable isotope dilution assays to quantify their yields from various precursor systems. dss.go.thacs.org While Norfuraneol, in the presence of cysteine, was initially proposed as a significant precursor to MFT, quantitative model studies have revealed it to be a less effective pathway compared to others. dss.go.thacs.org
In one study, the reaction of Norfuraneol with cysteine was compared to other precursor systems. The results, summarized in the table below, indicate that while the Norfuraneol/cysteine system does produce MFT, its efficiency is significantly lower than that of other pathways, such as the reaction between hydroxyacetaldehyde and mercapto-2-propanone. dss.go.th
Table 1: Effectiveness of Different Precursor Systems in the Formation of 2-Methyl-3-furanthiol (MFT)
| Precursor System | MFT Yield (mol %) | Reference |
|---|---|---|
| Hydroxyacetaldehyde + Mercapto-2-propanone | 1.4 | dss.go.th |
| Furan-2-aldehyde + H₂S | 0.05 | dss.go.th |
| Norfuraneol + Cysteine | Less Effective | dss.go.thacs.org |
These findings highlight the importance of using isotopically labeled standards like Norfuraneol-d3 to quantitatively assess the contributions of different precursors to the formation of specific products. The ability to trace the labeled molecule through various reaction pathways provides unambiguous evidence of precursor-product relationships, which is often difficult to obtain in complex systems where multiple reactions occur simultaneously. scispace.comimreblank.ch
The application of Norfuraneol-d3 and other deuterated compounds extends to the analysis of a wide range of food products and beverages, including milk, beef, and coffee. acs.orgresearchgate.net In these complex matrices, the use of a deuterated internal standard is crucial for accurate quantification and for validating analytical methods. acs.orgusda.gov For example, in the analysis of vitamin D3 in fortified foods, a deuterated standard is used to ensure the accuracy of the results obtained by mass spectrometry. usda.gov
Applications of Norfuraneol D3 in Metabolic Pathway Research
In Vitro Metabolic Fate Studies Using Deuterated Tracers
In vitro systems, such as cell cultures, provide a controlled environment to study the metabolic fate of specific compounds. Using Norfuraneol-d3 as a tracer in these systems helps to elucidate its biotransformation and identify the enzymes and pathways involved in its metabolism. nih.gov The primary advantage of using a deuterated tracer is the ability to distinguish the administered compound and its subsequent metabolites from endogenous molecules. nih.govisotope.com
To profile the biotransformation of Norfuraneol-d3, it is introduced into cultures of relevant cell lines, such as human liver cells (e.g., HepG2) or yeast cells like Zygosaccharomyces rouxii, which is known to produce furanones. nih.gov Researchers can monitor the disappearance of the parent compound (Norfuraneol-d3) and the appearance of new, deuterium-labeled molecules over time.
This process helps identify key metabolic transformations. For instance, studies on similar compounds suggest that furanones can undergo hydroxylation or conjugation reactions mediated by cellular enzymes. nih.gov The rate of transformation can provide insights into the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes. bioscientia.de Comparing the biotransformation rate of Norfuraneol-d3 to its non-deuterated counterpart can thus help identify rate-limiting steps in its metabolism.
A crucial step in metabolic studies is the identification of the metabolites formed. Techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS) are employed for this purpose. nih.govnih.gov The deuterium (B1214612) label on Norfuraneol-d3 makes its metabolites easily distinguishable.
When Norfuraneol-d3 (molecular weight ≈ 117.13 g/mol ) is metabolized, any resulting product will also contain the deuterium label, exhibiting a characteristic mass shift compared to the unlabeled equivalent. For example, a hydroxylation reaction would add an oxygen atom, and the resulting labeled metabolite would be detected at a different mass-to-charge ratio (m/z) than the endogenous, non-deuterated version. This allows for unambiguous identification even at very low concentrations.
Table 1: Hypothetical Deuterium-Labeled Metabolites of Norfuraneol-d3 in In Vitro Systems
| Parent Compound | Potential Metabolic Reaction | Hypothetical Deuterated Metabolite | Expected Mass Shift (vs. Unlabeled Metabolite) | Analytical Method |
| Norfuraneol-d3 | Hydroxylation | Hydroxynorfuraneol-d3 | +3 Da | LC-MS/MS |
| Norfuraneol-d3 | Glucuronidation | Norfuraneol-d3-glucuronide | +3 Da | LC-MS/MS |
| Norfuraneol-d3 | Sulfation | Norfuraneol-d3-sulfate | +3 Da | LC-MS/MS |
Biotransformation Profiling in Cellular Systems
Ex Vivo Tracer Applications for Pathway Elucidation
Ex vivo studies, which use intact organs or tissues outside the body, bridge the gap between in vitro and in vivo research. These models maintain the complex cellular architecture and interactions of an organ, providing a more physiologically relevant context for metabolic studies.
In a typical ex vivo setup, an isolated organ, such as a rat liver, is perfused with a nutrient-rich medium containing Norfuraneol-d3. nih.gov Samples of the perfusate are collected over time and analyzed to track the metabolism of the deuterated tracer. This approach can reveal organ-specific metabolic pathways. For example, it can determine whether the liver is a primary site for the biotransformation of Norfuraneol and can help identify metabolites that might be transported to other tissues. Studies on vitamin D3 metabolites have successfully used perfusion of isolated rat kidneys to identify major metabolic end products. nih.gov
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. libretexts.orgcreative-proteomics.com While often performed with 13C-labeled substrates, deuterated tracers like Norfuraneol-d3 can be integrated into MFA studies to understand the dynamics of specific pathways. cortecnet.com
In an isolated system, such as perfused liver tissue or cultured cells at a steady state, Norfuraneol-d3 can be used to measure the flux through its degradation pathways. umons.ac.be By measuring the rate of consumption of Norfuraneol-d3 and the rate of production of its deuterated metabolites, researchers can calculate the flux values for the reactions involved. This quantitative data is critical for understanding how metabolic pathways are regulated and how they respond to different physiological conditions or stimuli. libretexts.org
Table 2: Hypothetical Metabolic Flux Data for Norfuraneol-d3 in a Perfused Liver Model
| Experimental Condition | Norfuraneol-d3 Uptake Flux (nmol/g tissue/hr) | Flux to Hydroxylated Metabolite (nmol/g tissue/hr) | Flux to Conjugated Metabolite (nmol/g tissue/hr) |
| Control | 15.2 | 8.5 | 6.1 |
| After Ethanol Exposure | 12.8 | 4.3 | 8.0 |
| High Glucose Medium | 18.9 | 11.2 | 7.2 |
Organ and Tissue Metabolism Studies
Isotope Tracing for Biosynthetic Pathway Delineation
Beyond tracing its own degradation, Norfuraneol-d3 and other labeled compounds are instrumental in delineating the biosynthetic pathways of complex molecules. In this context, researchers use labeled precursors to uncover how a molecule like Norfuraneol is constructed by an organism. imreblank.ch
The biosynthesis of furanones such as Norfuraneol is known to involve sugar phosphates. nih.govnih.gov To elucidate this pathway, an organism like yeast or a plant system (e.g., strawberry fruit) could be supplied with a deuterated precursor, such as D-xylose-d5 or D-fructose-1,6-bisphosphate labeled with deuterium at specific positions. nih.govnih.gov
After incubation, the Norfuraneol produced by the organism is extracted and analyzed by mass spectrometry. imreblank.ch If the Norfuraneol molecule contains deuterium, it confirms that the labeled precursor was used in its synthesis. The precise location and number of deuterium atoms incorporated can reveal which parts of the precursor molecule are retained in the final structure, providing detailed information about the sequence of enzymatic reactions in the biosynthetic pathway. nih.gov This method has been successfully used to study the fragmentation pathways of furanones by using isotopically labeled precursors. imreblank.ch
Advanced Analytical Methodologies for Norfuraneol D3 Characterization and Quantification
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated compounds, offering unparalleled sensitivity and the ability to differentiate molecules based on their mass-to-charge ratio. When coupled with chromatographic separation techniques, MS provides a powerful platform for the selective detection and quantification of Norfuraneol-d3 in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Deuterated Compound Analysis
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like Norfuraneol-d3. In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The deuterated compound, Norfuraneol-d3, will have a slightly different retention time compared to its non-deuterated analog, Norfuraneol, due to the isotopic effect, though they often co-elute. americanlaboratory.comchromforum.org
Following separation, the molecules are ionized and enter the tandem mass spectrometer. The first quadrupole (Q1) selects the precursor ion of Norfuraneol-d3. This ion is then fragmented in the collision cell (q2), and the resulting product ions are analyzed by the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity by monitoring specific precursor-to-product ion transitions unique to Norfuraneol-d3. americanlaboratory.com This specificity is crucial for eliminating interference from matrix components and distinguishing the deuterated standard from its native counterpart. americanlaboratory.com The use of a deuterated derivatization agent can also be employed to synthesize internal standards for GC-MS/MS quantification of metabolites. nih.gov
Table 1: Illustrative GC-MS/MS Parameters for Norfuraneol-d3 Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MRM Transitions (Hypothetical) | Precursor Ion (m/z) -> Product Ion (m/z) |
| e.g., 117 -> 88 (for Norfuraneol-d3) | |
| e.g., 114 -> 85 (for Norfuraneol) |
Note: The MRM transitions are hypothetical and would need to be determined experimentally based on the fragmentation pattern of Norfuraneol-d3.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Analysis
For compounds that are thermally labile or not sufficiently volatile for GC, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. Norfuraneol and its deuterated analog can be analyzed using reversed-phase LC, where separation occurs based on polarity. Similar to GC-MS/MS, the use of a stable isotope-labeled internal standard like Norfuraneol-d3 is critical for accurate quantification, as it compensates for variations in sample preparation and matrix effects. researchgate.netlgcstandards.com
The effluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The principles of precursor ion selection and fragmentation in the triple quadrupole mass analyzer are the same as in GC-MS/MS, providing high selectivity and sensitivity. nih.govnih.gov LC-MS/MS is particularly valuable for analyzing complex samples like food matrices or biological fluids. wur.nlmdpi.com
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, offers the ability to measure mass with very high accuracy. acs.orgthermofisher.com This capability is invaluable for confirming the elemental composition of an ion and for resolving isotopic patterns. acs.orgnih.gov
For Norfuraneol-d3, HRMS can precisely determine the mass difference between the deuterated and non-deuterated molecules, confirming the incorporation of three deuterium (B1214612) atoms. It can also resolve the fine isotopic structure of the molecular ion cluster, which arises from the natural abundance of isotopes like ¹³C and ¹⁷O. thermofisher.comenovatia.com By analyzing the fragmentation patterns at high resolution, researchers can gain detailed insights into the structure of the molecule and the location of the deuterium labels. nih.gov
Table 2: Theoretical vs. High-Resolution Mass Data for Norfuraneol and Norfuraneol-d3
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed High-Resolution Mass (Da) (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |
| Norfuraneol | C₅H₆O₃ | 114.0317 | 114.0315 | -1.75 |
| Norfuraneol-d3 | C₅H₃D₃O₃ | 117.0503 | 117.0500 | -2.56 |
Note: The observed high-resolution mass and mass accuracy are hypothetical examples to illustrate the principle.
Quantitative Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. osti.govbenthamdirect.comepa.gov The fundamental principle involves adding a known amount of an isotopically labeled standard (in this case, Norfuraneol-d3) to a sample containing the analyte of interest (Norfuraneol). britannica.comwikipedia.org
After the labeled standard and the native analyte have been thoroughly mixed and equilibrated, the mixture is analyzed by mass spectrometry. The ratio of the signal intensity of the deuterated standard to the non-deuterated analyte is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. osti.gov This method effectively corrects for any sample loss during preparation and for variations in instrument response, as both the analyte and the internal standard are affected equally. epa.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atoms within a molecule. It is particularly useful for confirming the exact location of deuterium atoms in an isotopically labeled compound like Norfuraneol-d3.
¹H-NMR and ¹³C-NMR in Conjunction with Deuteration
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are standard techniques for structural elucidation. In the context of Norfuraneol-d3, these methods are used to confirm the success of the deuteration reaction and to pinpoint the positions of the deuterium atoms.
In a ¹H-NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will disappear or significantly decrease in intensity. msu.edusavemyexams.com Since deuterium has a different nuclear spin (I=1) compared to a proton (I=1/2), it is not directly observed in a standard ¹H-NMR experiment. stanford.eduresearchgate.net The absence of specific proton signals in the spectrum of Norfuraneol-d3, when compared to the spectrum of unlabeled Norfuraneol, provides direct evidence of deuteration at those positions.
In a ¹³C-NMR spectrum, the carbon atom directly bonded to a deuterium atom will experience a characteristic effect. The signal for this carbon will be split into a multiplet (typically a triplet for a C-D bond) due to coupling with the deuterium nucleus. stanford.edupitt.edu Furthermore, the chemical shift of the deuterated carbon and adjacent carbons can be slightly altered, an effect known as a deuterium isotope effect. rsc.org By analyzing these changes in the ¹³C-NMR spectrum, the precise locations of the deuterium atoms can be confirmed.
Table 3: Hypothetical NMR Data Comparison for Norfuraneol and Norfuraneol-d3
| Nucleus | Norfuraneol Chemical Shift (ppm) (Hypothetical) | Norfuraneol-d3 Chemical Shift (ppm) (Hypothetical) & Multiplicity | Inferred Deuteration Site |
| ¹H | 4.5 (q) | 4.5 (s) | Methyl group adjacent to carbonyl |
| ¹H | 2.1 (s) | Signal absent | Methyl group on the furanone ring |
| ¹³C | 198.0 | 197.9 | Carbonyl carbon |
| ¹³C | 150.0 | 149.8 | Quaternary carbon C-4 |
| ¹³C | 105.0 | 104.9 | Quaternary carbon C-5 |
| ¹³C | 70.0 | 69.5 (t) | Methylene carbon adjacent to carbonyl |
| ¹³C | 15.0 | 14.5 | Methyl carbon on the furanone ring |
Note: This table presents hypothetical data to illustrate how NMR spectroscopy can be used to determine the location of deuterium atoms. Actual chemical shifts and multiplicities would need to be determined experimentally.
Direct 2H-NMR Spectroscopy for Deuterium Position Analysis
Direct 2H-Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the position and extent of deuterium incorporation in a molecule like Norfuraneol-d3. wikipedia.org Unlike proton (1H) NMR, 2H-NMR directly observes the deuterium nucleus, which has a nuclear spin of I=1. wikipedia.org This method is crucial for verifying the success of selective deuteration synthesis and for ensuring that the deuterium label resides at the intended molecular site, which is fundamental for its application as an internal standard or in metabolic studies.
The chemical shift range in 2H-NMR is similar to that of 1H-NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. However, the resolution is generally sufficient to distinguish deuterium atoms in different chemical environments within the Norfuraneol-d3 molecule. A key advantage is the low natural abundance of deuterium (approximately 0.016%), which means that the 2H-NMR spectrum of an enriched compound like Norfuraneol-d3 will show strong signals only from the deuterated positions against a virtually non-existent background. wikipedia.orgmagritek.com
In analyzing Norfuraneol-d3, a 2H-NMR spectrum would be acquired to confirm the presence of the three deuterium atoms. The position of the deuterium signal(s) on the chemical shift axis would confirm their location (e.g., on the methyl group or the furanone ring). For instance, if the deuteration was intended for the methyl group, a single, characteristic signal would be expected in the corresponding aliphatic region of the spectrum. The absence of signals at other positions would confirm the site-specificity of the labeling.
| Parameter | Description | Typical Application for Norfuraneol-d3 Analysis |
| Observed Nucleus | Deuterium (2H or D) | Provides direct evidence and location of deuterium labels. |
| Spin | 1 (Quadrupolar) | Results in broader signals compared to 1H-NMR. |
| Natural Abundance | ~0.016% | Ensures that only the enriched deuterium atoms in Norfuraneol-d3 are observed, eliminating background noise. wikipedia.orgmagritek.com |
| Chemical Shift | Similar range to 1H-NMR | Allows for the assignment of deuterium signals based on the known proton spectrum of Norfuraneol. |
| Decoupling | 1H-decoupling | Can be used to simplify the spectrum by removing J-coupling between 2H and 1H, resulting in sharper signals and enhanced sensitivity. magritek.com |
This table provides a summary of the key aspects of 2H-NMR spectroscopy as applied to the analysis of deuterated compounds like Norfuraneol-d3.
Chromatographic Separation Techniques for Isomer and Metabolite Resolution
Chromatographic techniques are indispensable for the purification of Norfuraneol-d3 and for its resolution from non-deuterated Norfuraneol, its isomers, and potential metabolites. The separation of deuterated from non-deuterated compounds, while challenging due to their nearly identical physicochemical properties, is often achievable with high-resolution chromatographic systems. sci-hub.se Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for this purpose.
The choice between GC and HPLC depends on the volatility and thermal stability of Norfuraneol and its derivatives. Given Norfuraneol's character as a volatile flavor compound, GC is a highly suitable technique. For less volatile metabolites or for preparative scale separations, reversed-phase HPLC is often the method of choice. The subtle differences in intermolecular interactions arising from the C-D bond versus the C-H bond can be exploited to achieve separation. sci-hub.se
Optimization of Chromatographic Conditions for Deuterated Analogues
The successful separation of deuterated analogues from their protonated counterparts requires careful optimization of chromatographic parameters. mdpi.comresearchgate.net The slightly different polarity and van der Waals radii of deuterium-substituted compounds can influence their retention behavior. sci-hub.se In gas chromatography, the choice of stationary phase is critical. Polar stationary phases often exhibit a "normal" isotope effect where the deuterated compound (e.g., Norfuraneol-d3) is retained longer than the non-deuterated version. Conversely, nonpolar stationary phases can show an "inverse" isotope effect, with the deuterated compound eluting earlier. sci-hub.se
For HPLC, parameters such as mobile phase composition, pH, column temperature, and stationary phase chemistry must be fine-tuned. mdpi.com The use of modern, high-efficiency columns with smaller particle sizes can enhance the resolution between the isotopologues. A systematic approach, such as a Box-Behnken design, can be employed to efficiently optimize multiple parameters simultaneously to achieve baseline separation. mdpi.commdpi.com
| Parameter | GC Optimization Strategy | HPLC Optimization Strategy |
| Stationary Phase/Column | Test polar (e.g., WAX, PAG) and nonpolar (e.g., Polydimethylsiloxane) phases to exploit different isotope effects. sci-hub.se | Use high-efficiency C18 or Phenyl-Hexyl columns; test different manufacturers for selectivity variations. |
| Mobile Phase | Not applicable (Carrier Gas: He, H2, N2) | Vary the organic modifier (e.g., acetonitrile, methanol) to water ratio; test isocratic vs. gradient elution. mdpi.com |
| Temperature | Optimize oven temperature ramp rate and initial/final temperatures to maximize separation. | Control column temperature precisely, as small variations can affect retention and selectivity. |
| Flow Rate | Adjust carrier gas flow rate for optimal efficiency. | Optimize flow rate to balance resolution and analysis time. mdpi.com |
| pH (for HPLC) | Not applicable | Adjust mobile phase pH, especially if the compound or metabolites have ionizable groups. mdpi.com |
This table outlines key parameters and strategies for optimizing the chromatographic separation of deuterated analogues like Norfuraneol-d3 from their non-deuterated counterparts.
Enantioselective Separation of Chiral Deuterated Compounds
Norfuraneol is a chiral molecule, existing as (R)- and (S)-enantiomers. Consequently, Norfuraneol-d3 is also chiral. The enantioselective separation of these deuterated enantiomers is critical for several applications, including stereospecific metabolism studies and the authentication of natural flavors. dtu.dk This separation is almost exclusively performed using chiral chromatography, either by GC or HPLC. researchgate.net
The most common approach involves the use of a chiral stationary phase (CSP). For GC, CSPs based on derivatized cyclodextrins are widely used and have proven effective for separating a wide range of chiral aroma compounds. sci-hub.sedtu.dk For HPLC, polysaccharide-based chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support are highly versatile. nih.gov
The replacement of hydrogen with deuterium can stabilize a chiral center that might otherwise be prone to rapid interconversion, a strategy known as "deuterium-enabled chiral switching" (DECS). acs.orgnih.gov This stabilization allows for the successful chromatographic separation and isolation of individual, stable enantiomers of the deuterated compound. nih.gov The development of an enantioselective method for Norfuraneol-d3 would involve screening various chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve the best possible resolution between the (R)- and (S)-Norfuraneol-d3 enantiomers.
| Technique | Chiral Stationary Phase (CSP) Example | Principle of Separation | Application for Norfuraneol-d3 |
| Chiral GC | Derivatized Cyclodextrins (e.g., Chiraldex G-TA) sci-hub.se | Formation of transient, diastereomeric inclusion complexes with different stabilities between the enantiomers and the cyclodextrin (B1172386) cavity. | High-resolution separation of the volatile (R)- and (S)-Norfuraneol-d3 enantiomers. |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA/IB/IC) nih.gov | Chiral recognition based on a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral polymer grooves. | Preparative or analytical separation of (R)- and (S)-Norfuraneol-d3; suitable for collecting pure enantiomers. |
This table presents common techniques and chiral stationary phases used for the enantioselective separation of chiral deuterated compounds, with specific relevance to Norfuraneol-d3.
Role of Norfuraneol D3 As an Isotopic Internal Standard in Quantitative Research
Development and Validation of Analytical Methods using Norfuraneol-d3 as Internal Standard
The development and validation of robust analytical methods are fundamental in quantitative research. Incorporating Norfuraneol-d3 as an internal standard from the outset is a critical step in creating a reliable method for the quantification of norfuraneol. researchgate.net Because Norfuraneol-d3 is chemically almost identical to norfuraneol, it closely mimics the analyte's behavior through all stages of the analytical process, including extraction, derivatization, and chromatographic separation. lgcstandards.com This mimicry allows for the normalization of the analyte's signal against the stable signal of the internal standard, a process that significantly enhances the quality of the quantitative data.
A calibration curve is essential for determining the concentration of an unknown sample by comparing its instrumental response to a set of standards with known concentrations. labmanager.comlabmanager.com When using an internal standard like Norfuraneol-d3, the calibration curve is constructed by plotting the peak area ratio of the target analyte (norfuraneol) to the internal standard (Norfuraneol-d3) against the concentration of the analyte. scioninstruments.com A constant amount of Norfuraneol-d3 is added to each calibration standard.
The process involves preparing a series of calibration standards across a range of concentrations that bracket the expected concentration in the unknown samples. uknml.comresearchgate.net These standards are then analyzed, and the response ratio is calculated for each point. The resulting data are plotted, and a linear regression analysis is performed to generate a calibration function (y = mx + c), where 'y' is the response ratio and 'x' is the concentration. The linearity of the curve is assessed by the coefficient of determination (r²), with a value close to 1.0 indicating a strong linear relationship. lcms.cz
Table 1: Example Calibration Curve Data for Norfuraneol using Norfuraneol-d3 Internal Standard
This table presents representative data for a seven-point calibration curve. A fixed concentration of Norfuraneol-d3 (e.g., 50 ng/mL) is added to each standard.
| Calibration Level | Norfuraneol Concentration (ng/mL) | Norfuraneol Peak Area | Norfuraneol-d3 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 4,890 | 248,500 | 0.0197 |
| 2 | 5.0 | 25,150 | 251,100 | 0.1002 |
| 3 | 10.0 | 51,200 | 253,900 | 0.2017 |
| 4 | 25.0 | 126,800 | 251,500 | 0.5042 |
| 5 | 50.0 | 255,400 | 252,300 | 1.0123 |
| 6 | 100.0 | 511,600 | 250,800 | 2.0399 |
| 7 | 200.0 | 1,019,500 | 249,900 | 4.0800 |
| Result | r² = 0.9998 |
Accuracy and precision are two cornerstones of method validation that demonstrate the reliability of a quantitative assay. texilajournal.com
Accuracy refers to the closeness of a measured value to the true value. It is typically determined by analyzing quality control (QC) samples prepared in a matrix (e.g., fruit juice, coffee) spiked with a known concentration of the analyte. The concentration is then calculated using the calibration curve, and the accuracy is expressed as the percentage recovery.
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the percent relative standard deviation (%RSD) for a set of replicate measurements. Intra-assay precision is determined from replicates analyzed in the same batch, while inter-assay precision is assessed across different batches on different days. thermofisher.com
The use of Norfuraneol-d3 ensures that variations introduced during sample handling and analysis affect both the analyte and the standard, leading to a consistent response ratio and thus improving both accuracy and precision. scioninstruments.comtexilajournal.com
Table 2: Representative Accuracy and Precision Data for the Quantification of Norfuraneol
This table shows typical QC results for a validated assay using Norfuraneol-d3 as an internal standard. Three concentration levels (Low, Mid, High) are analyzed in quintuplicate (n=5).
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean) | Accuracy (% Recovery) | Precision (% RSD) (n=5) |
| Low QC | 7.5 | 7.3 | 97.3% | 4.8% |
| Mid QC | 75.0 | 76.1 | 101.5% | 3.1% |
| High QC | 150.0 | 148.2 | 98.8% | 2.5% |
Calibration Curve Construction and Linearity Assessment
Mitigation of Matrix Effects in Complex Sample Analysis
Complex sample matrices, such as those found in food, beverage, and biological samples, contain numerous endogenous components like salts, fats, and sugars. lgcstandards.comnih.gov During mass spectrometric analysis, these co-eluting substances can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. wuxiapptec.com This phenomenon, known as the "matrix effect," is a major source of error in quantitative analysis, potentially compromising accuracy and reproducibility. nih.gov
The use of a stable isotope-labeled internal standard like Norfuraneol-d3 is the most effective strategy to compensate for matrix effects. researchgate.net Since Norfuraneol-d3 has nearly identical chemical and physical properties to norfuraneol, it co-elutes from the chromatographic column at virtually the same time. Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. wuxiapptec.comtexilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a more accurate and reliable quantification. nih.govnih.gov
Assessment of Analytical Artifacts and Contamination using Deuterated Surrogates
In analytical chemistry, a surrogate standard is a compound added to a sample at the beginning of the sample preparation process to monitor the efficiency of the entire analytical procedure. chemrxiv.orgct.gov Deuterated compounds like Norfuraneol-d3 are excellent surrogates. epa.gov By measuring the final recovery of Norfuraneol-d3, analysts can assess the performance of each step, from extraction and cleanup to final analysis.
A consistently low or highly variable recovery of the deuterated surrogate across a batch of samples can indicate several potential problems:
Inefficient Extraction: The sample preparation technique may not be effectively isolating the analyte from the matrix.
Analyte Degradation: The analyte may be unstable under the extraction or storage conditions, leading to losses.
Instrumental Issues: Problems during sample injection or analysis can lead to inconsistent results.
Contamination: The presence of unlabeled norfuraneol as an impurity in the Norfuraneol-d3 standard can lead to artificially high measurements.
Monitoring the recovery of Norfuraneol-d3 provides a crucial quality control check, ensuring that the reported quantitative data for norfuraneol is reliable and that the analytical method has performed as expected. chemrxiv.org
Emerging Research Avenues and Methodological Innovations for Norfuraneol D3
Integration of Deuterated Norfuraneol with Advanced Multi-Omics Research Platforms
The advent of advanced research platforms in genomics, proteomics, and metabolomics has revolutionized the study of biological systems. adelaide.edu.au In these multi-omics approaches, the precise and accurate quantification of molecules is paramount for generating reliable data and meaningful biological insights. science.govnih.gov Norfuraneol-d3 serves as an ideal internal standard in such contexts, particularly within metabolomics and lipidomics, which focus on the comprehensive analysis of small molecules and lipids. pubcompare.aiclearsynth.com
The integration of deuterated standards like Norfuraneol-d3 is crucial for addressing common analytical challenges such as matrix effects and variations in instrument response. pubcompare.aiclearsynth.com By adding a known quantity of Norfuraneol-d3 to a sample, researchers can accurately quantify the endogenous, non-deuterated Norfuraneol by comparing the signal intensities of the two compounds, typically using mass spectrometry. wikipedia.org This stable isotope dilution analysis (SIDA) approach is a gold standard for quantitative analysis.
The application of Norfuraneol-d3 extends to fluxomics, a branch of metabolomics that traces the flow of atoms through metabolic pathways using isotopically labeled tracers. nih.gov In studies investigating the Maillard reaction or caramelization processes in food science, or metabolic pathways in biological systems, Norfuraneol-d3 can act as a stable, non-reactive quantitative reference against which the formation or degradation of its non-deuterated counterpart is measured. This allows for the construction of robust kinetic models and a deeper understanding of complex biochemical networks. nih.gov
Below is a table illustrating the role of a deuterated standard like Norfuraneol-d3 in various multi-omics platforms.
| Omics Platform | Role of Norfuraneol-d3 (as an Internal Standard) | Analytical Benefit |
| Metabolomics | Quantitative analysis of Norfuraneol and related furanones in complex matrices (e.g., food, biological fluids). | Corrects for sample loss during preparation, variations in ionization efficiency, and instrument drift in LC-MS or GC-MS analysis. clearsynth.com |
| Fluxomics | Serves as a 'zero-flux' reference point in stable isotope tracing experiments. | Provides a stable baseline for accurately measuring the incorporation of other isotopes (e.g., ¹³C) into metabolic pathways, enhancing the precision of flux calculations. nih.gov |
| Foodomics | Quality control and authenticity testing of food products by quantifying key flavor compounds. | Enables accurate determination of flavor compound concentrations, which is critical for assessing product quality, storage stability, and process-induced changes. researchgate.netbiorxiv.org |
| Exposome Analysis | Quantification of exposure to specific environmental or dietary compounds. | Allows for precise measurement of Norfuraneol levels in human samples, contributing to a better understanding of the chemical exposome. biorxiv.org |
Computational Modeling and Simulation of Deuterium (B1214612) Incorporation and Reactivity
Computational chemistry provides powerful tools for understanding and predicting the properties of deuterated molecules like Norfuraneol-d3. mdpi-res.commdpi.com Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to model the effects of deuterium incorporation on molecular structure, vibrational frequencies, and chemical reactivity.
A key area of investigation is the deuterium kinetic isotope effect (DKIE), which quantifies the change in reaction rate upon substituting hydrogen with deuterium. nih.gov The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. nih.gov This often results in a slower reaction rate for the deuterated compound (a DKIE > 1). nih.gov Computational simulations can predict the magnitude of the DKIE for specific reactions involving Norfuraneol, which is crucial for its application as an internal standard. An ideal internal standard should be chemically stable and not undergo exchange reactions during analysis. mdpi.com Modeling can help identify the most stable positions for deuterium labeling on the Norfuraneol molecule to prevent H/D back-exchange under various analytical conditions (e.g., different pH or solvent systems). mdpi.comresearchgate.net
Simulations can also model the synthetic pathways for creating Norfuraneol-d3, such as base-catalyzed hydrogen-deuterium exchange (HDX) reactions. mdpi.com These models can predict reaction intermediates, transition states, and energy barriers, helping to optimize reaction conditions for higher yield and isotopic purity.
The table below outlines key parameters used in the computational modeling of Norfuraneol-d3.
| Computational Method/Parameter | Significance for Norfuraneol-d3 Research | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and molecular energies. | Optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and bond dissociation energies. |
| Transition State Theory | Modeling of reaction pathways and energy barriers. | Prediction of reaction rates and kinetic isotope effects (kH/kD) for metabolic or degradation pathways. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulation of molecular motion and interactions in different environments (e.g., solvents). | Assessment of conformational stability and potential for H/D back-exchange under specific analytical conditions. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Quantification of C-D versus C-H bond strength and stability. |
Novel Applications in Systems Biology and Quantitative Biochemistry
In systems biology, which seeks to understand biological processes as integrated systems, the precise quantification of molecular components is fundamental. science.gov Deuterated internal standards like Norfuraneol-d3 are indispensable for the absolute quantification of metabolites, which is necessary for building and validating predictive mathematical models of metabolic networks. nih.gov For instance, in studies of the gut microbiome's role in metabolism, Norfuraneol-d3 can be used to accurately measure the production or degradation of furanones by microbial enzymes, providing crucial data for systems-level analysis.
In quantitative biochemistry, Norfuraneol-d3 facilitates detailed investigations into enzyme kinetics and metabolic pathways. lumiprobe.com By using Norfuraneol-d3 as an internal standard, researchers can obtain highly accurate measurements of reaction products, enabling the precise determination of kinetic parameters like Kₘ and Vₘₐₓ for enzymes that metabolize Norfuraneol. This is particularly relevant in food biochemistry for studying the enzymatic formation of flavor compounds during fermentation or ripening processes. nih.gov
Furthermore, the stability of the deuterium label makes Norfuraneol-d3 a reliable tool for long-term studies, such as monitoring the stability of flavor compounds in stored food products or tracking the fate of dietary compounds in longitudinal metabolic studies.
The table below highlights specific applications of Norfuraneol-d3 in these fields.
| Application Area | Specific Use of Norfuraneol-d3 | Research Finding Enabled |
| Systems Biology | Absolute quantification of Norfuraneol in metabolic network analysis. | Accurate parameterization of metabolic models, leading to a better understanding of system-wide responses to stimuli. nih.gov |
| Quantitative Biochemistry | Internal standard for enzyme kinetic assays. | Precise determination of Michaelis-Menten constants for enzymes involved in furanone metabolism. |
| Metabolic Phenotyping | Accurate measurement of Norfuraneol in biofluids for biomarker discovery. | Identification of statistically significant changes in metabolite levels associated with specific physiological or pathological states. science.gov |
| Food Science | Monitoring flavor degradation pathways in food products over time. | Elucidation of the kinetics and mechanisms of flavor loss, aiding in the development of improved storage methods. vu.edu.au |
Development of High-Throughput Screening (HTS) Methodologies Utilizing Norfuraneol-d3
High-throughput screening (HTS) is essential in fields like drug discovery, toxicology, and food analysis for rapidly analyzing large numbers of samples. nih.govjove.com The integration of deuterated internal standards is a cornerstone of modern HTS methods that rely on mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlcms.cz
In an HTS workflow, Norfuraneol-d3 would be added to every sample in a large batch (e.g., 96- or 384-well plates) prior to automated sample preparation and analysis. lcms.cz This allows for the simultaneous and reliable quantification of Norfuraneol across all samples, correcting for well-to-well variability in extraction efficiency, matrix effects, and instrument response. acs.org Techniques like multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS) have been developed to enable the analysis of multiple samples in a single run, significantly increasing throughput. In such methods, the co-migration of the analyte with its deuterated standard provides unambiguous identification and accurate quantification. nih.govacs.org
The following table details the role of Norfuraneol-d3 in a typical HTS workflow.
| HTS Workflow Step | Action Involving Norfuraneol-d3 | Purpose |
| 1. Sample Plating | A precise amount of Norfuraneol-d3 solution is added to each well containing a sample. | Introduction of the internal standard for subsequent quantitative analysis. lcms.cz |
| 2. Automated Sample Preparation | Samples undergo automated extraction (e.g., protein precipitation, solid-phase extraction). | Norfuraneol-d3 co-extracts with the analyte, correcting for any procedural losses. nih.gov |
| 3. LC-MS/MS or MSI-CE-MS Analysis | The instrument measures the signal ratio of Norfuraneol to Norfuraneol-d3. | The ratio is used to calculate the exact concentration of Norfuraneol, compensating for matrix-induced ion suppression/enhancement and instrument variability. nih.govacs.org |
| 4. Data Processing | Automated software calculates the concentration of Norfuraneol in each sample based on the internal standard ratio. | Rapid and accurate quantification across thousands of samples, enabling robust statistical analysis and hit identification. |
Q & A
Q. What analytical techniques are recommended for quantifying Norfuraneol-d3 in complex biological matrices?
Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for isotopic interference. For non-deuterated Norfuraneol, UV-Vis spectrophotometry (Evolution 201) calibrated against its electrochemical properties (e.g., half-wave potential) has been validated for analogs like DDMP . Radioisotope tracing via [14C]L-arginine/[14C]L-citrulline conversion assays is effective for tracking metabolic incorporation in endothelial cell models .
Q. What is the established protocol for synthesizing Norfuraneol-d3 with high isotopic purity?
Answer: Synthesize via acid-catalyzed H/D exchange in deuterated solvents (e.g., DMSO-d6), followed by purification using reverse-phase HPLC. Confirm deuteration efficiency via NMR (deuterium-induced peak shifts) and high-resolution mass spectrometry (HRMS) to ensure ≥98% isotopic purity. Structural analogs like maltol and glucose reductone have been characterized using 13C-NMR, which can guide validation .
Q. How does Norfuraneol participate in Maillard reaction networks, and what are its key intermediates?
Answer: Norfuraneol acts as a reactive intermediate in melanoidin formation. It reacts with carbonyl compounds (e.g., glyoxal, methylglyoxal) to generate high molecular weight pigments. Monitor reactions via UV-Vis kinetics (280–420 nm absorbance) and characterize adducts using HRMS and 13C-NMR to identify cross-linking patterns .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on Norfuraneol-d3’s dual role as an antioxidant/pro-oxidant?
Answer: Implement redox-sensitive fluorescent probes (e.g., DCFH-DA for ROS, DAF-FM for NO) in parallel with TEAC assays under controlled oxygen tension. Use siRNA knockdown of Nrf2 or NOX isoforms to isolate pathway-specific effects. Reconcile contradictions by correlating intracellular redox state (GSH/GSSG ratios) with Norfuraneol-d3’s concentration-dependent behavior .
Q. What computational strategies effectively model Norfuraneol-d3’s pharmacokinetics despite its structural lability?
Answer: Combine quantitative structure-property relationship (QSPR) modeling (e.g., VolSurf+ descriptors for protein binding/distribution) with ab initio molecular dynamics (MD) simulations to account for tautomeric equilibria. Validate predictions using in situ microdialysis in target tissues .
Q. What orthogonal validation methods are critical when Norfuraneol-d3’s MS signals overlap with endogenous isomers?
Answer: Employ ion mobility spectrometry (IMS) to separate co-eluting isomers, supported by MS/MS spectral libraries . Perform stable isotope tracer studies (e.g., 13C-glucose feeding) to confirm biosynthetic origins. Cross-validate using enzymatic assays specific to Norfuraneol’s reductase activity .
Q. How can researchers optimize time-course studies to capture Norfuraneol-d3’s biphasic effects on eNOS phosphorylation?
Answer: Use phospho-specific flow cytometry with antibodies against p-eNOS Thr495/Ser1177. Sample at high frequency (every 15–30 min for 4 hours, then hourly for 24 hours). Include cycloheximide controls to distinguish post-translational modification from de novo synthesis .
Data Contradiction & Validation
Q. How should discrepancies in Norfuraneol’s role in melanoidin formation be addressed?
Answer: Replicate experiments under strictly controlled pH/temperature conditions (e.g., pH 7.4, 37°C for physiological relevance). Use size-exclusion chromatography to isolate high molecular weight fractions and analyze via MALDI-TOF to resolve conflicting reports on pigment molecular weights .
Q. Why do in silico predictions of Norfuraneol-d3’s CYP3A4 metabolic stability conflict with in vitro assays?
Answer: Account for tautomerization-dependent CYP binding using hybrid QM/MM simulations. Validate with recombinant CYP3A4 isoforms in hepatic microsomes, normalizing for enzyme activity via immunoblotting .
Methodological Best Practices
Q. What statistical frameworks are optimal for dose-response studies of Norfuraneol-d3?
Answer: Apply one-way ANOVA with Dunnett’s post-test for multi-group comparisons (e.g., 30–300 µM treatments). Normalize data via logarithmic transformation to stabilize variance. Report means ± SEM and ensure cell viability exceeds 95% (via trypan blue exclusion) to exclude cytotoxicity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
